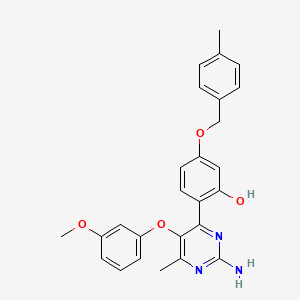

2-(2-Amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol is a useful research compound. Its molecular formula is C26H25N3O4 and its molecular weight is 443.503. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Méthodes De Préparation

Synthetic Routes: : The synthesis begins with the preparation of 2-amino-6-methyl-5-(3-methoxyphenoxy)pyrimidine-4-carbaldehyde via a multi-step process, involving nitration, reduction, and etherification.

Reaction Conditions: : Standard organic synthesis conditions apply, including the use of organic solvents (e.g., ethanol, methanol) and catalysts (e.g., palladium on carbon for hydrogenation steps).

Industrial Production: : While details can vary, scaled-up production often employs continuous-flow chemistry to optimize yields and efficiency.

Analyse Des Réactions Chimiques

Oxidation: : It can undergo oxidation reactions, especially at the phenol and methyl groups, often using reagents like potassium permanganate or ceric ammonium nitrate.

Reduction: : The nitro groups (if present in derivatives) can be reduced to amines using hydrogen gas and a palladium catalyst.

Substitution: : Nucleophilic aromatic substitution can occur, particularly at activated positions on the pyrimidine ring, using reagents like sodium methoxide.

Major Products: : These reactions lead to a variety of products including methyl ethers, amino derivatives, and various substituted phenolic compounds.

Applications De Recherche Scientifique

Chemistry: : Used as a building block in organic synthesis, due to its diverse reactivity.

Biology: : Explored for its enzyme inhibition properties, particularly against kinases.

Medicine: : Potential use as an anti-cancer agent due to its ability to interfere with specific cellular pathways.

Industry: : Employed in the synthesis of advanced materials and polymer science for its structural attributes.

Mechanism of Action: This compound’s activity is largely dependent on its interaction with specific molecular targets like protein kinases. Its structure allows it to fit into the active sites of these enzymes, inhibiting their function by blocking substrate access. This inhibition can trigger a cascade of cellular events, ultimately leading to therapeutic effects like the induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Uniqueness: : Compared to similar pyrimidine derivatives, this compound stands out due to its dual phenolic and ether groups, enhancing its binding affinity and specificity.

Similar Compounds: : Includes derivatives like 2-(2-amino-5-(phenoxy)-6-methylpyrimidin-4-yl)-phenol and 5-(benzylthio)-2-(6-methyl-5-(3-methoxyphenoxy)pyrimidin-4-yl)phenol. These compounds share structural similarities but differ in functional groups that impart unique biological activities.

Hope this opens up a fascinating chapter for you into the world of this remarkable compound!

Activité Biologique

The compound 2-(2-Amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. Its structural features suggest possible interactions with biological targets, making it a subject of interest for various therapeutic investigations. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H25N3O4, with a molecular weight of approximately 443.49 g/mol. The compound features a pyrimidine ring substituted with amino, methoxyphenoxy, and benzyloxy groups, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C26H25N3O4 |

| Molecular Weight | 443.49 g/mol |

| IUPAC Name | This compound |

| CAS Number | 898913-40-1 |

The mechanism of action for this compound involves interactions with specific enzymes or receptors. The amino and phenolic groups can form hydrogen bonds with active sites on target proteins, while the aromatic rings may engage in π-π stacking interactions. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro evaluations have demonstrated that certain derivatives possess minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Antitumor Activity

Research has highlighted the potential antitumor effects of compounds containing the pyrimidine moiety. These compounds have been shown to inhibit key cancer-related pathways by targeting specific kinases involved in tumor progression. For example, studies on related pyrimidine derivatives reveal their ability to inhibit BRAF(V600E) and EGFR kinases, which are crucial in various cancers.

Case Studies

-

Antimicrobial Efficacy :

A study evaluating the antimicrobial activity of similar pyrimidine derivatives found that some exhibited MIC values as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli. This suggests that modifications to the structure can enhance antimicrobial potency significantly . -

Antitumor Studies :

Another investigation into pyrimidine derivatives demonstrated their effectiveness in inhibiting tumor cell lines in vitro. The compounds were assessed using MTT assays to measure cell viability, showing significant cytotoxicity against several cancer cell lines .

Synthesis Methods

The synthesis of this compound typically involves multiple synthetic steps:

- Formation of the Pyrimidine Ring : This can be achieved through condensation reactions involving aldehydes and guanidine derivatives.

- Substitution Reactions : Amino groups can be introduced via reductive amination or direct substitution.

- Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Propriétés

IUPAC Name |

2-[2-amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O4/c1-16-7-9-18(10-8-16)15-32-20-11-12-22(23(30)14-20)24-25(17(2)28-26(27)29-24)33-21-6-4-5-19(13-21)31-3/h4-14,30H,15H2,1-3H3,(H2,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRFDVDKLABOJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC(=C3OC4=CC=CC(=C4)OC)C)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.